molecular formula C13H4Cl6K2O2 B12791139 2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt CAS No. 67923-62-0

2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt

Cat. No.: B12791139
CAS No.: 67923-62-0
M. Wt: 483.1 g/mol
InChI Key: BIRRARIYKDWFJX-UHFFFAOYSA-L
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Description

Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of multiple chlorine atoms and a methylene bridge, which contribute to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] typically involves the reaction of 3,4,6-trichlorophenol with formaldehyde in the presence of a base such as potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of functionalized phenol derivatives .

Scientific Research Applications

Dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and methylene bridge play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] include:

  • Dipotassium 2,2’-methylenebis[3,4,5-trichlorophenolate]
  • Dipotassium 2,2’-methylenebis[3,4,6-trifluorophenolate]
  • Dipotassium 2,2’-methylenebis[3,4,6-tribromophenolate]

Uniqueness

What sets dipotassium 2,2’-methylenebis[3,4,6-trichlorophenolate] apart from these similar compounds is its specific arrangement of chlorine atoms and the methylene bridge, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain applications where these properties are advantageous .

Biological Activity

2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt, commonly referred to as MBT, is a chlorinated phenolic compound that has garnered attention for its biological activity and potential environmental impact. This article reviews the biological effects of MBT based on diverse research findings, including its toxicity, degradation pathways, and potential applications in bioremediation.

  • Chemical Formula : C13H8Cl6K2O4
  • Molecular Weight : 485.3 g/mol
  • Structure : The compound features a central methylene bridge connecting two trichlorophenol moieties.

Toxicity Studies

MBT exhibits significant toxicity towards various organisms. Research indicates that it can disrupt biochemical pathways in plants and microorganisms:

  • Phytotoxicity : MBT has been shown to inhibit seed germination and root elongation in several plant species. For instance, studies demonstrate that concentrations as low as 10 mg/L can significantly reduce the growth of mung bean and wheat seedlings .
  • Microbial Toxicity : In soil microbiome studies, MBT exposure has led to a decrease in microbial diversity and enzymatic activities essential for nutrient cycling. The compound was found to inhibit the activity of soil enzymes such as dehydrogenase and urease at concentrations above 50 mg/kg .
OrganismEffect ObservedConcentration (mg/L)
Mung Bean SeedReduced germination10
Wheat SeedInhibited root elongation10
Soil MicrobesDecreased enzymatic activity>50

Degradation Pathways

The degradation of MBT in environmental settings is crucial for mitigating its toxicity. Recent studies have identified several microbial strains capable of degrading MBT effectively:

  • Laccase Enzymes : Research highlights the role of laccase enzymes from fungi like Ganoderma lucidum in degrading chlorophenols. These enzymes can transform MBT into less harmful byproducts through oxidation processes .
  • Biodegradation Efficiency : A study reported that laccase treatment led to a degradation efficiency of over 90% for MBT within 48 hours under optimal conditions (pH 5.0, temperature 30°C) .

Case Study 1: Phytotoxicity Assessment

A controlled experiment evaluated the impact of MBT on mung bean seeds. Seeds were treated with varying concentrations of MBT (0, 5, 10, 20 mg/L) for seven days. Results indicated a significant reduction in both germination rate and root length at concentrations above 10 mg/L.

Case Study 2: Microbial Community Analysis

A soil sample contaminated with MBT was monitored over six months. The microbial community structure was assessed using high-throughput sequencing techniques. Findings revealed a marked decline in diversity and abundance of beneficial bacteria, with significant shifts towards more resistant strains .

Properties

CAS No.

67923-62-0

Molecular Formula

C13H4Cl6K2O2

Molecular Weight

483.1 g/mol

IUPAC Name

dipotassium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate

InChI

InChI=1S/C13H6Cl6O2.2K/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2

InChI Key

BIRRARIYKDWFJX-UHFFFAOYSA-L

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[K+].[K+]

Origin of Product

United States

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